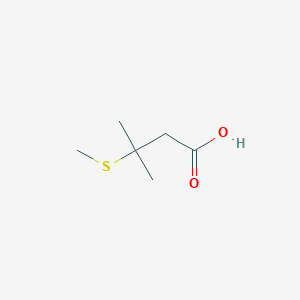
3-Methyl-3-(methylsulfanyl)butanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(methylsulfanyl)butanoic acid is an organic compound with the molecular formula C6H12O2S. It is a derivative of butanoic acid, featuring a methyl group and a methylsulfanyl group attached to the third carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(methylsulfanyl)butanoic acid typically involves the alkylation of a suitable precursor with a methylsulfanyl group. One common method is the reaction of 3-methylbutanoic acid with methylthiol in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods: Industrial production of 3-Methyl-3-(methylsulfanyl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-3-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-3-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, influencing the redox state of biological systems. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function .
Comparación Con Compuestos Similares
3-Methylbutanoic acid: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
3-Methyl-3-(methylsulfanyl)pentanoic acid: Has an additional carbon in the chain, affecting its physical and chemical properties.
3-Methyl-3-(ethylsulfanyl)butanoic acid: Contains an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in reactivity and applications.
Uniqueness: 3-Methyl-3-(methylsulfanyl)butanoic acid is unique due to the presence of both a methyl and a methylsulfanyl group on the same carbon atom. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Propiedades
IUPAC Name |
3-methyl-3-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,9-3)4-5(7)8/h4H2,1-3H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXSHZQENQFEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

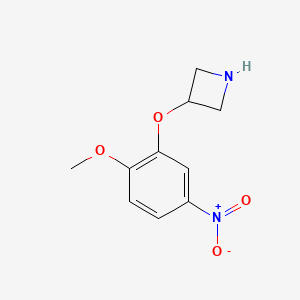
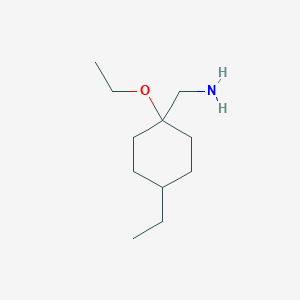


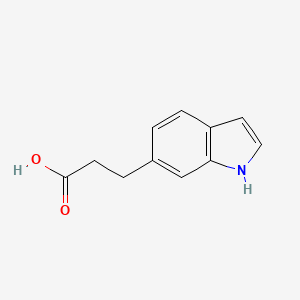
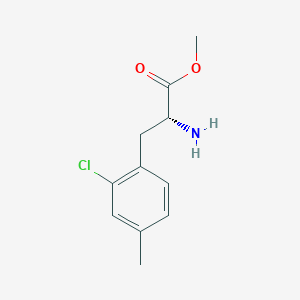
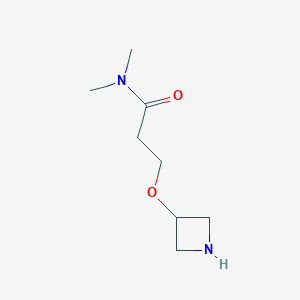
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride](/img/structure/B13524984.png)

amine](/img/structure/B13525012.png)



